molecular formula C15H19NO4 B2365191 1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid CAS No. 1097161-04-0

1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Cat. No.: B2365191
CAS No.: 1097161-04-0
M. Wt: 277.32
InChI Key: YBISVVITSMSIIQ-UHFFFAOYSA-N
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Description

The compound “1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid” is a derivative of the tert-butyloxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis, particularly for amines . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The synthesis of Boc-protected amino acid ionic liquids (Boc-AAILs), which are similar to the compound , has been reported . These Boc-AAILs were prepared by neutralizing [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular structure of Boc-protected compounds has been studied extensively . For example, the crystal structure of a derivative of 1-aminocyclopropanecarboxylic acid (Acc) was determined by X-ray analysis . The molecule possesses a Z-configuration of the cyclopropane ring, a disordered carboxylic group, and a trans conformation of the peptide bond .


Chemical Reactions Analysis

Boc-protected compounds can undergo various chemical reactions. For instance, a mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported . This involves using oxalyl chloride in methanol, and the reactions take place under room temperature conditions for 1–4 h with yields up to 90% .


Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected compounds vary. For instance, Boc-protected amino acid ionic liquids (Boc-AAILs) are clear and nearly colorless to pale yellow liquids at room temperature . More specific properties would depend on the exact structure of the compound.

Scientific Research Applications

Use as a tert-Butoxycarbonylation Reagent

1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, as a tert-butoxycarbonylation reagent, has been employed for the modification of acidic proton-containing substrates. This includes its application in the tert-butoxycarbonylation of phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids. The process is noted for its high chemoselectivity and yield under mild conditions (Saito, Ouchi, & Takahata, 2006).

Application in Synthesis of Tetrahydroquinolines

The compound has been utilized in the synthesis of N-(tert-butoxycarbonyl)anilines, which are further converted into N-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinolines. This method, involving directed ortho lithiation followed by reaction with 1-chloro-3-iodopropane, offers a novel approach to quinoline ring nucleus synthesis (Reed, Rotchford, & Strickland, 1988).

Enantioselective Synthesis

It has been employed in the enantioselective synthesis of tetrahydroisoquinoline derivatives. For example, an improved synthesis of (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with high enantiomeric excess was reported. This approach utilized a modified Pictet-Spengler reaction, demonstrating the compound's utility in stereoselective synthetic chemistry (Liu et al., 2008).

Amidomercuration-Cyclization Studies

It has also been a key reagent in studies exploring amidomercuration-cyclization reactions. This includes the synthesis of various N-tert-butoxycarbonyl-2-(3,3-dimethylallyl)anilines and their subsequent transformations, highlighting the compound's versatility in organic synthesis (Berger & Kerly, 1993).

One-Pot Synthesis Methods

The compound has been part of facile one-pot synthesis methodologies for creating 1,2,3,4-tetrahydroquinoline-3-carboxylic acids and their analogs. These methods demonstrate the compound's efficiency in streamlining synthetic routes (Ryabukhin et al., 2008).

In Heterocyclic Chemistry

Its role extends to heterocyclic chemistry, where it has been used in the synthesis of quinoline-4-carboxylic acids fused with various heterocycles, further underlining its utility in the development of complex organic molecules (Moskalenko, Boeva, & Boev, 2011).

Mechanism of Action

The mechanism of action of Boc-protected compounds involves several steps. For example, the Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Safety and Hazards

Boc-protected compounds can be hazardous. For example, they can be harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-8-4-5-10-9-11(13(17)18)6-7-12(10)16/h6-7,9H,4-5,8H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBISVVITSMSIIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1097161-04-0
Record name 1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
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